5,6-Dihydroxy-8-aminoquinoline

Methemoglobinemia Erythrocyte Toxicity 8-Aminoquinoline Metabolism

This hydroxylated 8-aminoquinoline is a well-characterized, direct-acting oxidant that uniquely generates o-semiquinone radicals and hydrogen peroxide without requiring hepatic metabolic activation—unlike primaquine or other 8-aminoquinoline analogs. It serves as an indispensable in vitro positive control for methemoglobin formation assays and a chemical probe for modeling oxidative stress in erythrocyte systems, including G6PD-deficient models. Ideal as a reference standard for GC-MS method development via TMS derivatization. For research use only; not for therapeutic or diagnostic applications.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 17605-92-4
Cat. No. B101263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-8-aminoquinoline
CAS17605-92-4
Synonyms5,6-dihydroxy-8-aminoquinoline
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C(=O)C2=C1)O)N
InChIInChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2
InChIKeyLPPNSXHQXQXLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxy-8-aminoquinoline CAS 17605-92-4: Core Research Tool for 8-Aminoquinoline Metabolism and Toxicity Studies


5,6-Dihydroxy-8-aminoquinoline (CAS 17605-92-4), a hydroxylated derivative of the 8-aminoquinoline class with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol [1], is a well-established metabolite of the antimalarial drug primaquine [2]. As a putative metabolite, it is primarily utilized as a research tool to investigate the mechanisms of primaquine-induced toxicity, particularly methemoglobinemia and hemolytic anemia [3].

Why 5,6-Dihydroxy-8-aminoquinoline is Not Interchangeable with Other 8-Aminoquinolines


5,6-Dihydroxy-8-aminoquinoline exhibits a unique toxicological profile that distinguishes it from its parent compound primaquine and other 8-aminoquinoline analogs. While primaquine requires metabolic activation to exert its therapeutic and toxic effects, 5,6-dihydroxy-8-aminoquinoline is a direct-acting oxidant, as demonstrated by its potent methemoglobin-forming activity in vitro [1]. This inherent redox activity, characterized by the generation of o-semiquinone radicals and hydrogen peroxide [2], means that its use as a research tool is strictly confined to mechanistic studies of primaquine toxicity and cannot be substituted with other 8-aminoquinolines, which lack this specific oxidative fingerprint [3].

Quantitative Differentiation of 5,6-Dihydroxy-8-aminoquinoline: Comparative Evidence for Procurement Decisions


Potent In Vitro Methemoglobin Formation: A Direct Comparator to Parental Primaquine

5,6-Dihydroxy-8-aminoquinoline is identified as a potent methemoglobin (MHb)-forming compound in vitro, unlike its parent drug primaquine, which is inactive in this direct assay system. The study demonstrates that only 8-aminoquinoline derivatives capable of being oxidized to quinones or iminoquinones exhibit this direct effect [1].

Methemoglobinemia Erythrocyte Toxicity 8-Aminoquinoline Metabolism

Distinct Radical Species: o-Semiquinone Radical Formation as a Differentiator from 5-Hydroxyprimaquine

5,6-Dihydroxy-8-aminoquinoline generates o-semiquinone radicals under physiological conditions, a property shared with 5-hydroxydemethylprimaquine but distinct from the radical species formed by other metabolites like 5-hydroxyprimaquine [1].

Redox Cycling EPR Spectroscopy Oxidative Stress

Quantifiable Hydrogen Peroxide Generation: A Key Differentiator for Oxidative Stress Modeling

Incubation of 5,6-dihydroxy-8-aminoquinoline (AQD) with luminol results in chemiluminescence, which is inhibited by catalase, confirming the generation of hydrogen peroxide (H₂O₂). This quantifiable signal provides a direct measure of its pro-oxidant activity, in contrast to the parent drug [1].

Reactive Oxygen Species Chemiluminescence G6PD Deficiency

Submicrogram Detection via GC-MS: Analytical Differentiator for Metabolism Studies

5,6-Dihydroxy-8-aminoquinoline can be detected at submicrogram levels using selected ion monitoring (SIM) gas chromatography-mass spectrometry (GC-MS) after conversion to its trimethylsilyl (TMS) ether derivative. This method enables sensitive and specific quantitation in biological matrices, a critical capability not universally established for all 8-aminoquinoline metabolites [1].

Analytical Chemistry Pharmacokinetics Drug Metabolism

Optimal Application Scenarios for 5,6-Dihydroxy-8-aminoquinoline Based on Verified Evidence


Mechanistic Studies of Primaquine-Induced Methemoglobinemia

Use 5,6-dihydroxy-8-aminoquinoline as a direct-acting, in vitro positive control to investigate the molecular mechanisms of methemoglobin formation. Its potent activity in hemolysate and purified hemoglobin assays [1] allows for the study of oxidative pathways independent of hepatic metabolism.

Investigating Redox Cycling and Radical-Mediated Toxicity

Employ 5,6-dihydroxy-8-aminoquinoline to model oxidative stress pathways. Its well-characterized ability to generate o-semiquinone radicals and hydrogen peroxide [1] makes it a valuable tool for studying the downstream effects of redox cycling on erythrocyte integrity and antioxidant defense systems.

Development of Analytical Methods for 8-Aminoquinoline Metabolites

Utilize 5,6-dihydroxy-8-aminoquinoline as a reference standard for developing and validating GC-MS or other analytical methods aimed at detecting and quantifying hydroxylated 8-aminoquinoline metabolites in biological samples [1]. Its established detection profile via TMS derivatization provides a reliable benchmark.

In Vitro Models of G6PD-Deficiency Associated Hemolysis

Use 5,6-dihydroxy-8-aminoquinoline to induce oxidative stress in erythrocyte models, particularly those with G6PD deficiency. The compound's ability to generate H₂O₂ and stimulate the hexose monophosphate shunt [1] makes it a relevant chemical probe for dissecting the susceptibility of G6PD-deficient red blood cells to primaquine-related hemolysis.

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